1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound features a benzoxazine ring fused with a propenone moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one typically involves the condensation of 2-ethyl-6-methylphenol with an appropriate aldehyde or ketone under acidic or basic conditions The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazine ring or the propenone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoxazines or propenones.
Scientific Research Applications
1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
- 1-(2-Methyl-6-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one
- 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-buten-1-one
These similar compounds share structural features but differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(2-ethyl-6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-4-11-9-15(14(16)5-2)12-8-10(3)6-7-13(12)17-11/h5-8,11H,2,4,9H2,1,3H3 |
InChI Key |
MBHDNMVESZWODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C2=C(O1)C=CC(=C2)C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.